5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride
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Overview
Description
5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the CAS Number: 2413886-67-4 . It has a molecular weight of 262.09 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a pyridine ring. The InChI code for this compound is 1S/C9H7N3O2.2ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;;/h1-5H, (H,11,12) (H,13,14);2*1H . This indicates that the compound has a pyrazole ring (a five-membered aromatic ring with two nitrogen atoms) and a pyridine ring (a six-membered ring with one nitrogen atom).Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 262.09 .Scientific Research Applications
Synthesis and Characterization
A study by Ge et al. (2014) focused on the synthesis and characterization of novel derivatives of pyrazole, which included compounds related to "5-(1H-Pyrazol-4-yl)pyridine-2-carboxylic acid; dihydrochloride." These compounds were analyzed using various spectroscopic methods, revealing insights into their optical properties (Ge et al., 2014).
Crystal Structure and Computational Study
Research by Shen et al. (2012) involved the synthesis and crystal structure analysis of pyrazole derivatives. Their study included computational work to understand the molecular structure and properties of these compounds, which are closely related to the chemical structure of interest (Shen et al., 2012).
Functionalization Reactions
A study conducted by Yıldırım et al. (2005) explored the functionalization reactions of pyrazole carboxylic acid. The research provided insights into the reaction mechanisms and the structures of the synthesized compounds (Yıldırım et al., 2005).
Synthesis of Condensed Pyrazoles
Arbačiauskienė et al. (2011) focused on the synthesis of condensed pyrazoles using pyrazole carboxylates. This work highlights the potential for creating complex molecular structures from simple pyrazole derivatives (Arbačiauskienė et al., 2011).
Divergent Cyclizations
Smyth et al. (2007) investigated the cyclization reactions of amino carbamoyl pyrazoles. This study demonstrated the sensitivity of cyclization outcomes to various reaction conditions, providing a deeper understanding of the chemistry of pyrazole derivatives (Smyth et al., 2007).
Antiviral Activity
Bernardino et al. (2007) explored the synthesis of pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives and their antiviral activity. This research indicates the potential of pyrazole derivatives in developing antiviral agents (Bernardino et al., 2007).
Metal-Organic Frameworks
Qiao et al. (2021) synthesized novel complexes based on pyrazole-3-carboxylic acid methyl ester derivatives, demonstrating their potential in creating metal-organic frameworks with anti-cancer activity (Qiao et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Future Directions
Given the versatility of pyrazole derivatives in various fields of science, future research could focus on synthesizing structurally diverse derivatives of this compound and exploring their potential applications. This could involve the development of new synthetic methods, the investigation of their biological activities, and the exploration of their physical-chemical properties .
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)pyridine-2-carboxylic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)8-2-1-6(3-10-8)7-4-11-12-5-7;;/h1-5H,(H,11,12)(H,13,14);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFJFALOCXELBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=CNN=C2)C(=O)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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